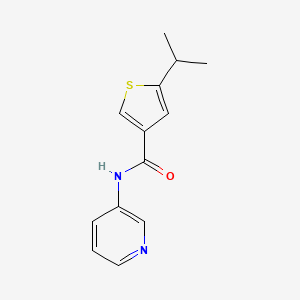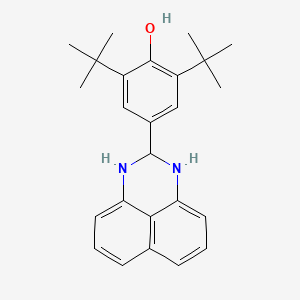![molecular formula C15H17ClN2O2S B4971619 1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol](/img/structure/B4971619.png)
1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol
Descripción general
Descripción
1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It was first synthesized in the 1970s and has since been widely used in scientific research.
Aplicaciones Científicas De Investigación
Photochemical Properties
Research on similar compounds, such as 4,6-dimethyl-2-pyrimidinol, has shown that π,π*-Excitation in different solvents leads to various addition products and dihydrodimers. These chemical reactions demonstrate the photochemical properties of such compounds under different conditions (Pfoertner, 1975).
Antimicrobial Applications
Linked heterocyclic compounds containing elements of 4,6-dimethyl-2-pyrimidinyl have been synthesized and studied for their antimicrobial properties. Such compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria and fungi, indicating potential applications in antimicrobial therapies (Reddy et al., 2010).
Antitumor Activities
Rare earth metal complexes with compounds similar to 1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol have demonstrated antitumor activities. These complexes were tested against various human tumor cell lines, showing promising results in the suppression of tumor cell growth (Qu et al., 2006).
Enzyme Inhibition and Antioxidant Activities
Compounds derived from pyrimidine-thiones, including those similar in structure to the chemical , have shown good inhibitory action against enzymes like acetylcholinesterase and human carbonic anhydrase. Additionally, they exhibit antioxidant activities, suggesting potential applications in treating diseases where oxidative stress and enzyme dysregulation play a role (Taslimi et al., 2018).
Lubricating Oil Additives
Derivatives of similar compounds have been explored as additives to lubricating oils. They have shown potential as anticorrosion and antimicrobial additives, indicating applications in industrial settings to enhance the performance and longevity of lubricating oils (Mirzoeva et al., 2009).
Anti-HIV Activity
Derivatives of pyrimidin-4(3H)-one, which share structural similarities, have been shown to possess anti-HIV-1 activity. Some of these derivatives have demonstrated the ability to inhibit the reproduction of the human immunodeficiency virus in vitro, suggesting potential applications in antiviral therapies (Novikov et al., 2004).
Propiedades
IUPAC Name |
1-(4-chlorophenoxy)-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-10-7-11(2)18-15(17-10)21-9-13(19)8-20-14-5-3-12(16)4-6-14/h3-7,13,19H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZIBVVTSQIPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(COC2=CC=C(C=C2)Cl)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone](/img/structure/B4971537.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propanamide](/img/structure/B4971550.png)

![N-[3-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971558.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4971570.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide](/img/structure/B4971573.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4971583.png)
![1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4971590.png)
![(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)(phenyl)methanone](/img/structure/B4971597.png)
![methyl 4,5-dimethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4971609.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4971616.png)
![N-3-isoxazolyl-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4971622.png)
![5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide](/img/structure/B4971631.png)